Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15853199
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O2 |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H22N2O2/c1-15-13-20-11-10-17(15)18-9-5-6-12-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13,18H,5-6,9,12,14H2,1H3 |
| Standard InChI Key | MDUGEPGEHJYHOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 2-position with a 3-methylpyridin-4-yl group and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This configuration introduces steric and electronic effects that influence its reactivity and binding affinity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate |
| Boiling Point | Not reported |
| Density | ~1.12 g/cm³ (estimated) |
| logP (Octanol-Water) | ~2.5 (predicted) |
The pyridine ring’s electron-deficient nature and the piperidine’s conformational flexibility enable diverse interactions with biological targets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation:
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NMR: Signals at δ 8.3–8.5 ppm (pyridine protons), δ 7.2–7.4 ppm (benzyl aromatic protons), and δ 1.2–2.8 ppm (piperidine and methyl groups).
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NMR: Peaks corresponding to the carbonyl group (~155 ppm), pyridine carbons (~120–150 ppm), and aliphatic carbons (~20–50 ppm) .
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MS: A molecular ion peak at m/z 310.4 [M+H] confirms the molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Piperidine Functionalization: Starting with piperidine, the 2-position is substituted via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling introduces the 3-methylpyridin-4-yl group using a palladium catalyst .
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Carboxylation: The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine Substitution | 3-Methylpyridin-4-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–70 |
| Cbz Protection | Benzyl chloroformate, NaHCO₃, THF, 0°C → RT | 85–90 |
Purification and Scalability
Chromatographic techniques (e.g., flash chromatography) and recrystallization from ethanol/water mixtures yield >95% purity. Process optimization has focused on reducing palladium residues (<10 ppm) to meet pharmaceutical standards .
Biological Activity and Mechanisms
Neurotransmitter Receptor Interactions
The 3-methylpyridin-4-yl moiety may engage nicotinic acetylcholine receptors (nAChRs), akin to related compounds showing affinity for α4β2 nAChR subtypes (Kᵢ = 10–20 nM) . Such interactions suggest potential applications in neurological disorders, though in vivo validation is pending.
Comparative Analysis with Related Derivatives
Table 2: Structural and Functional Comparison
The absence of electron-withdrawing groups (e.g., Cl) in Benzyl 2-(3-methylpyridin-4-yl)piperidine-1-carboxylate may enhance metabolic stability compared to chlorinated analogs .
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are unreported.
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Toxicology: Acute and chronic toxicity data are needed to assess safety.
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Formulation Development: Encapsulation in lipid nanoparticles could improve bioavailability.
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